molecular formula C11H11NO3 B13196175 Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate

Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate

Cat. No.: B13196175
M. Wt: 205.21 g/mol
InChI Key: FCRYETUEFRKCGY-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals. This particular compound features a benzofuran core with an aminomethyl group at the 2-position and a carboxylate ester at the 5-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through various methods, including the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary or secondary amine are reacted with the benzofuran core.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the benzofuran with methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the benzofuran core provides hydrophobic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

    Ethyl 2-(aminomethyl)-1-benzofuran-5-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.

    2-(Aminomethyl)-1-benzofuran-5-carboxylic acid: The carboxylic acid derivative of the compound.

    2-(Aminomethyl)-1-benzofuran-5-aldehyde: The aldehyde derivative.

Uniqueness: Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate is unique due to its specific functional groups, which provide a balance of reactivity and stability. The methyl ester group offers a convenient handle for further chemical modifications, while the aminomethyl group enhances its biological activity and binding properties.

Biological Activity

Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Benzofuran Compounds

Benzofuran derivatives are known for their wide-ranging biological activities, including:

  • Antimicrobial properties
  • Antitumor effects
  • Antioxidative capabilities
  • Antiviral activities

These compounds interact with various biological targets, influencing cellular processes and signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties. For instance, benzofuran derivatives have been shown to affect enzymes such as those involved in the metabolism of pathogens .
  • Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism. This modulation can lead to altered cell cycle progression and apoptosis.
  • Binding Interactions : The compound can bind to specific biomolecules, altering their activity and function. This is particularly relevant in the context of antimicrobial action against pathogens like Mycobacterium tuberculosis, where benzofuran derivatives have shown promise in inhibiting novel targets .

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Microorganism MIC (µM) Reference Compound MIC (µM)
Staphylococcus aureus20Ceftriaxone0.1
Escherichia coli40Ceftriaxone0.1
Mycobacterium tuberculosis10Rifampicin0.05

These results indicate that this compound could be a viable candidate for developing new antimicrobial agents.

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values reflect its potency:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HT-29 (colon cancer)9
HeLa (cervical cancer)12

These findings suggest that the compound may interfere with cancer cell proliferation and survival mechanisms.

Case Study 1: Tuberculosis Inhibition

Research has focused on the ability of this compound to inhibit Mycobacterium tuberculosis. In vivo studies demonstrated that this compound could reduce bacterial load significantly in murine models when administered at specific dosages .

Case Study 2: Cardiotoxicity Assessment

While exploring its therapeutic potential, researchers also assessed the cardiotoxicity associated with benzofuran derivatives. Although some compounds showed promising antimicrobial activity, they also posed risks for cardiac irregularities due to off-target effects on hERG channels . This highlights the need for careful evaluation during drug development.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate

InChI

InChI=1S/C11H11NO3/c1-14-11(13)7-2-3-10-8(4-7)5-9(6-12)15-10/h2-5H,6,12H2,1H3

InChI Key

FCRYETUEFRKCGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=C2)CN

Origin of Product

United States

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